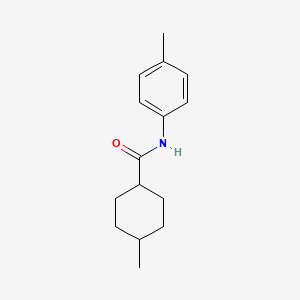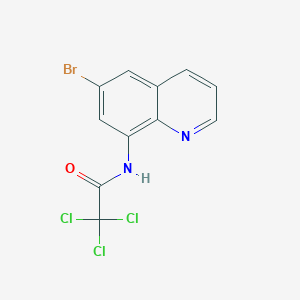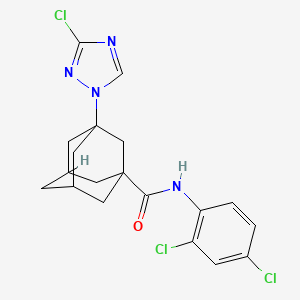![molecular formula C15H14FNO2 B11107880 2-{[(E)-(3-fluoro-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylphenol](/img/structure/B11107880.png)
2-{[(E)-(3-fluoro-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a hydroxyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL typically involves the condensation of 3-fluoro-2-hydroxybenzaldehyde with 4,5-dimethylphenol under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of 3-fluoro-2-hydroxybenzylamine derivatives.
Substitution: Formation of 3-substituted-2-hydroxyphenyl derivatives.
Scientific Research Applications
2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group enhances its binding affinity to these targets, potentially modulating their activity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylidene]amino}butanoic acid
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one
Uniqueness
2-{[(E)-1-(3-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4,5-DIMETHYLPHENOL is unique due to its specific combination of a fluorinated phenyl group and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-[(3-fluoro-2-hydroxyphenyl)methylideneamino]-4,5-dimethylphenol |
InChI |
InChI=1S/C15H14FNO2/c1-9-6-13(14(18)7-10(9)2)17-8-11-4-3-5-12(16)15(11)19/h3-8,18-19H,1-2H3 |
InChI Key |
OORWBADILQSRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)N=CC2=C(C(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11107803.png)

![N'-[4-(dimethylamino)benzylidene]-2-(3,5-dimethylphenoxy)propanehydrazide](/img/structure/B11107809.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11107812.png)
![N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11107815.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B11107819.png)

![N'~1~-[(2E)-undecan-2-ylidene]-N'~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide](/img/structure/B11107839.png)
![N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11107846.png)
![N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11107848.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11107855.png)

![N-(4-nitrophenyl)-4-[(2E)-2-(1-phenylethylidene)hydrazinyl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11107871.png)
![4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11107872.png)
